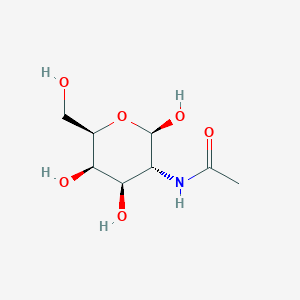

2-(acetylamino)-2-deoxy-b-D-galactopyranose

Description

2-(Acetylamino)-2-deoxy-β-D-galactopyranose, commonly known as N-acetyl-D-galactosamine (GalNAc), is a monosaccharide derivative of galactosamine where the amino group at the C2 position is acetylated. Its molecular formula is C₈H₁₅NO₆ (average mass: 221.209 Da), and it features five stereocenters, conferring strict β-configurational specificity critical for biological recognition . GalNAc is a fundamental building block in glycobiology, serving as a component of glycosaminoglycans, mucins, and blood group antigens. Its acetylated amino group enhances metabolic stability compared to non-acetylated galactosamine, making it indispensable in enzymatic and chemical glycosylation reactions .

Properties

IUPAC Name |

N-[(2R,3R,4R,5R,6R)-2,4,5-trihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO6/c1-3(11)9-5-7(13)6(12)4(2-10)15-8(5)14/h4-8,10,12-14H,2H2,1H3,(H,9,11)/t4-,5-,6+,7-,8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVRNDRQMDRJTHS-JAJWTYFOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1C(C(C(OC1O)CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H]1[C@H]([C@H]([C@H](O[C@H]1O)CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601260928 | |

| Record name | 2-(Acetylamino)-2-deoxy-β-D-galactopyranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601260928 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | N-Acetyl-b-D-galactosamine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000853 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

14131-60-3 | |

| Record name | 2-(Acetylamino)-2-deoxy-β-D-galactopyranose | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14131-60-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | beta-D N-Acetylgalactosamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014131603 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(Acetylamino)-2-deoxy-β-D-galactopyranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601260928 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | .BETA.-N-ACETYL-D-GALACTOSAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KM15WK8O5T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | N-Acetyl-b-D-galactosamine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000853 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Preparation Methods

Procedure Overview:

-

Starting Material : N-Acetylglucosamine is selectively protected at the 4- and 6-hydroxyl groups using acetyl groups.

-

Biotransformation : A microbial or enzymatic step selectively removes protecting groups, exposing the C4 hydroxyl for inversion.

-

SN2 Inversion : Treatment with a strong nucleophile (e.g., triflate) induces inversion at C4, yielding GalNAc derivatives.

-

Deprotection : Final acidic or basic hydrolysis removes residual protecting groups.

This method achieves ≥80% yield in laboratory settings, though scalability requires optimization of enzymatic steps.

Acetylation of Galactosamine Followed by Selective Deprotection

Galactosamine, the precursor to GalNAc, undergoes acetylation to protect reactive hydroxyl groups, followed by controlled deprotection to yield the target compound.

Stepwise Synthesis:

-

Acetylation :

Galactosamine is treated with acetic anhydride in pyridine, forming 2-acetamido-1,3,4,6-tetra-O-acetyl-2-deoxy-β-D-galactopyranose . -

Zemplén Deacetylation :

The tetraacetylated compound is dissolved in methanol with catalytic sodium methoxide, selectively removing O-acetyl groups while retaining the N-acetyl moiety.

Scalable Industrial Synthesis via Optimized Processes

Recent advances focus on multikilogram-scale production of GalNAc for therapeutic ligands. A four-step optimized process highlights the following:

Key Steps:

-

Protection : Galactosamine is protected using transient groups (e.g., benzyl) to direct regioselective reactions.

-

Coupling : Activated intermediates are conjugated to linker molecules using Huisgen cycloaddition or amide bond formation.

-

Deprotection : Sequential hydrogenolysis and acid hydrolysis remove protecting groups.

-

Purification : Aqueous washes and organic extractions eliminate impurities, with final isolation via lyophilization or spray drying.

Chemical Reactions Analysis

Hydrolysis

N-acetylgalactosamine can undergo hydrolysis under acidic or enzymatic conditions, which cleaves the glycosidic bond and releases the constituent sugars. Acid hydrolysis can lead to the splitting off of the N-acetyl group, which results in the formation of pyrrole groups . This occurs through the condensation of the free amino group with the carbonyl group at C-1 .

Glycosylation

N-acetylgalactosamine can participate in glycosylation reactions, acting as either a donor or an acceptor for other sugar moieties. These reactions are crucial in forming oligosaccharides and glycoconjugates.

Acetylation and Deacetylation

The acetamido group present in N-acetylgalactosamine allows for acylation or deacetylation reactions, depending on the specific reaction conditions.

Colorimetric Determination

The aldehyde group of N-acetylgalactosamine is highly reactive with pentane-2,4-dione under anhydrous alkaline conditions. This reaction is the basis for a colorimetric determination method, where the reaction product can be crystallized, and its structure deduced as 1-C-acetonyl-2-acetamido-2-deoxy-D-galactitol .

Biotransformation

2-Acetamido-2-deoxy-β-D-glucopyranose can be converted into N-acetylgalactosamine using biotransformation procedures. This method involves a 4,6-acetyl migration in a precursor selectively deprotected by a biotransformation procedure . Enzymes facilitate the inversion of configuration at the C-4 position, leading to selective deprotection and migration of the acetyl group.

Reactions with Sialic Acid

N-acetylgalactosamine can be enzymatically sialylated with sialic acid, forming structures like NeuAc(α2-3)Gal(β1-3)GalNAc. These sialylated carbohydrates are involved in various biological activities .

Interactions with Beta-Hexosaminidase

N-acetylgalactosamine is involved in reactions with beta-hexosaminidase, which catalyzes the hydrolysis of terminal non-reducing N-acetyl-D-hexosamine residues in N-acetyl-beta-D-hexosaminides .

Condensation Reactions

In the synthesis of trisaccharides and related compounds, N-acetylgalactosamine derivatives participate in condensation reactions. For example, 3-O-(2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-beta-D-glucopyranosyl)-2,4,6-tri-O-acetyl-alpha-D-galactopyranosyl bromide can condense with various compounds to form complex saccharides .

Data Table: Comparative Analysis of N-acetylgalactosamine Derivatives

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 2-Acetamido-2-deoxy-D-galactose | Acetamido group on galactose | Commonly used as an epitope |

| 6-O-(2-amino-2-deoxy-D-galactose) | Amino group instead of acetamido | May exhibit different biological activities |

| 6-O-(α-D-glucopyranosyl)-D-galactose | α-linkage instead of β-linkage | Different reactivity patterns in glycosylation reactions |

Scientific Research Applications

Biological Significance

2-(Acetylamino)-2-deoxy-β-D-galactopyranose is integral to the structure of glycoproteins and glycolipids, influencing various cellular functions such as cell signaling, adhesion, and immune responses. Its interactions with lectins and other proteins are crucial for understanding its biological roles.

Drug Development

The compound is utilized in drug formulation and development due to its ability to modify glycosylation patterns in therapeutic proteins. This modification can enhance the efficacy and stability of biologics.

- Case Study : Research has shown that GalNAc-conjugated therapeutics can improve the delivery of RNA-based drugs to liver cells, enhancing their therapeutic potential against diseases like hepatitis B and C .

Enzyme Inhibition

GalNAc derivatives have been explored as inhibitors for various enzymes linked to disease processes, including glycosidases involved in cancer and neurodegenerative disorders.

- Example : Inhibitors derived from GalNAc have demonstrated effectiveness against human O-linked N-acetylglucosaminidase (OGA), which is implicated in Alzheimer's disease. The inhibition of OGA can increase O-GlcNAcylation levels, potentially reducing tau protein aggregation .

Glycan Microarrays

GalNAc is frequently employed in glycan microarrays for studying glycan-protein interactions, which are essential for understanding various biological processes such as cell-cell recognition and pathogen-host interactions.

- Research Insight : Studies utilizing GalNAc-functionalized microarrays have revealed insights into the binding specificities of lectins from different organisms, aiding in the identification of potential biomarkers for diseases .

Vaccine Development

The incorporation of GalNAc into vaccine formulations can enhance immunogenicity by promoting better antigen presentation.

- Case Study : A study demonstrated that conjugating antigens with GalNAc improved their uptake by dendritic cells, leading to a stronger immune response in preclinical models .

Mechanism of Action

The mechanism of action of 2-(acetylamino)-2-deoxy-b-D-galactopyranose involves its interaction with specific receptors and enzymes. For example, it binds to asialoglycoprotein receptors on hepatocytes, facilitating the targeted delivery of therapeutic agents . In the context of wound healing, this compound promotes anti-inflammatory and anti-oxidative stress effects through the Akt signaling pathway . It also enhances the migration and proliferation of human amniotic epithelial cells and WISH cells, contributing to wound healing .

Comparison with Similar Compounds

Comparison with Structural Analogs

Protection Pattern Variants

1,3,4,6-Tetra-O-acetyl-2-benzylideneamino-2-deoxy-β-D-galactopyranose (10b)

- Structure: Acetyl groups at positions 1,3,4,6; benzylidene protection on the amino group.

- Synthesis : Derived from D-galactosamine hydrochloride via benzaldehyde condensation and acetylation .

- Key Differences: Enhanced lipophilicity due to tetra-acetylation, improving organic solvent solubility. Benzylidene protection stabilizes the amino group during synthetic steps but requires acidic conditions for deprotection.

- Applications : Intermediate in oligosaccharide synthesis, particularly for regioselective glycosylations .

2-(Acetylamino)-2-deoxy-β-D-galactopyranose 1,3,4,6-tetraacetate

- Structure : Acetylated at positions 1,3,4,6; retains the N-acetyl group.

- Molecular Weight : 389.355 Da (vs. 221.209 Da for GalNAc) .

- Key Differences: Increased steric bulk and solubility in non-polar solvents. Reactivity in glycosylation reactions is modulated by the protecting groups, favoring specific anomeric activation .

Functional Group Modifications

Fluorinated Derivatives (e.g., 1,6-Anhydro-2-azido-4-O-benzyl-2,3-dideoxy-3-fluoro-β-D-galactopyranose)

- Structure : Fluorine substitution at C3; azide and benzyl groups introduced.

- Used as probes in positron emission tomography (PET) imaging or as glycosidase inhibitors .

2-Acetamido-2-deoxy-3-O-β-D-galactopyranosyl-α-D-glucopyranose

Stereochemical and Isomeric Variants

Benzyl-2-acetamido-2-deoxy-α-D-galactopyranoside

- Structure: α-anomeric configuration; benzyl group at the anomeric position.

- Key Differences: α-linkages are less common in natural glycans but are critical for specific enzyme recognition (e.g., α-N-acetylgalactosaminidases) . Used to study anomeric effects on glycosidase activity .

N-Acetyl-α-L-galactosamine

Comparative Analysis Table

*Calculated based on synthesis data.

Biological Activity

Introduction

2-(Acetylamino)-2-deoxy-β-D-galactopyranose, commonly known as N-acetyl-β-D-galactosamine (GalNAc), is an amino sugar derived from galactose. Its structural formula is C₁₄H₂₅N₁O₁₁, with a molecular weight of approximately 299.36 g/mol. This compound plays a crucial role in various biological processes, particularly in glycosylation, which is essential for the synthesis and function of glycoproteins and glycolipids. The following sections will explore its biological activities, mechanisms of action, and relevant case studies.

Glycosylation and Protein Interactions

GalNAc is primarily involved in O-linked glycosylation, where it serves as the initial sugar that attaches to serine or threonine residues on proteins. This modification significantly influences protein stability, localization, and function. The acetylamino group enhances the compound's reactivity, allowing it to participate in various biochemical pathways.

Immune Response Modulation

GalNAc acts as an epitope in glycoproteins, influencing immune responses. Studies have shown that it can modulate the activity of immune cells by altering glycoprotein structures, thereby affecting their recognition by antibodies and other immune components. This property has implications for vaccine development and therapeutic interventions targeting immune-related diseases.

Therapeutic Potential

Research has highlighted GalNAc's potential in treating various conditions:

- Liver Fibrosis : It has been investigated for its role in modulating glycosaminoglycan (GAG) synthesis, promoting tissue regeneration.

- Cancer Biomarkers : The presence of GalNAc in blood and urine has been explored as a biomarker for liver fibrosis and certain cancers.

- Targeted Drug Delivery : GalNAc-conjugated drugs are being studied for their ability to enhance drug efficacy while minimizing side effects through targeted delivery mechanisms.

The mechanisms through which GalNAc exerts its biological effects include:

- Protein Glycosylation : By serving as a substrate for glycosylation reactions, it influences the structure and function of glycoproteins.

- Cell Signaling Pathways : GalNAc interacts with specific receptors and lectins on cell surfaces, modulating signaling pathways that regulate cellular responses.

- Inhibition of Pathogenic Interactions : In some studies, GalNAc has shown potential in inhibiting viral infections by blocking interactions between viral glycoproteins and host cell receptors .

Study on Liver Fibrosis

A study investigated the role of GalNAc in liver fibrosis by examining its effects on GAG synthesis. The findings suggested that GalNAc enhances the production of chondroitin sulfate, which is crucial for extracellular matrix remodeling and tissue repair. This suggests a therapeutic avenue for using GalNAc in fibrotic diseases.

Cancer Biomarker Research

Another study explored the correlation between elevated levels of GalNAc in urine and liver diseases. Researchers found that altered metabolism of GalNAc could serve as a reliable biomarker for diagnosing liver fibrosis and non-alcoholic fatty liver disease. This study emphasizes the importance of monitoring GalNAc levels for early detection of liver-related conditions.

Comparative Analysis with Similar Compounds

To understand the uniqueness of 2-(acetylamino)-2-deoxy-β-D-galactopyranose, it is beneficial to compare it with structurally similar compounds:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| N-acetyl-α-D-galactosamine | Amino sugar | Alpha configuration at anomeric center |

| 2-Deoxy-2-acetamido-β-D-galactose | Sulfated derivative | Contains sulfate group affecting solubility |

| 4-O-[2-(Acetylamino)-2-deoxy-β-D-galactopyranosyl]-D-galactopyranose | Glycoside derivative | Involves additional sugar moiety |

The specific β-anomeric configuration of GalNAc differentiates it from its α-anomeric counterpart, influencing its biological activity and interactions significantly.

Q & A

Basic Research Questions

Q. What are the key challenges in synthesizing 2-(acetylamino)-2-deoxy-β-D-galactopyranose derivatives, and how can acetyl migration be mitigated?

- Methodological Answer : A major challenge during synthesis is unwanted acetyl migration from the sugar moiety to the amine group during azide reduction (e.g., using Pd/C in H₂). To prevent this, direct Boc-protection post-reduction in ethyl acetate is recommended, achieving stable intermediates with 79% yield . Solvent choice (e.g., EtOAc over MeOH/EtOH) minimizes side reactions.

Q. How can click chemistry be applied to functionalize 2-(acetylamino)-2-deoxy-β-D-galactopyranose for bioconjugation?

- Methodological Answer : The azido group in derivatives like 2-[(Azidoacetyl)amino]-2-deoxy-D-galactopyranose enables azide-alkyne cycloaddition (CuAAC) for selective labeling. Optimize reaction conditions (e.g., Cu(I) catalysts, room temperature) to conjugate with alkynes in biomolecules, facilitating glycan-protein interaction studies .

Q. What spectroscopic techniques are critical for characterizing acetylated intermediates of this compound?

- Methodological Answer : Use H/C NMR to confirm regioselectivity of acetyl groups and detect migration artifacts. Mass spectrometry (ESI-MS or MALDI-TOF) verifies molecular weight and purity. For example, NMR chemical shifts at δ 2.0–2.2 ppm indicate acetyl protons .

Advanced Research Questions

Q. How can enzymatic activity assays distinguish between β-(1→3) and β-(1→4) glycosidic linkages in galactopyranose derivatives?

- Methodological Answer : Employ glycosidase enzymes with known specificity (e.g., β-galactosidases) to hydrolyze linkages. Monitor reaction kinetics via HPLC or TLC. For instance, β-(1→4) linkages in compounds like Benzyl 2-acetamido-2-deoxy-3-O-β-D-galactopyranosyl-α-D-galactopyranoside are resistant to certain enzymes, aiding structural confirmation .

Q. What strategies resolve contradictions in reported antimicrobial activity of diosgenyl 2-amino-2-deoxy-β-D-galactopyranoside derivatives?

- Methodological Answer : Discrepancies may arise from variations in bacterial strain susceptibility or derivative regiochemistry. Standardize assays (e.g., MIC testing against Gram-positive vs. Gram-negative strains) and validate purity via chiral HPLC. For example, 3-O-benzoylated analogs show enhanced activity due to improved membrane permeability .

Q. How are chemoenzymatic approaches optimized for synthesizing N-acetyllactosamine analogs from this compound?

- Methodological Answer : Combine chemical glycosylation (e.g., trichloroacetimidate donors) with enzymatic elongation using β-1,4-galactosyltransferases. Key steps: (i) Protect the C4 hydroxyl with benzylidene groups; (ii) Use BF₃·OEt₂ to activate imidate donors; (iii) Optimize enzyme buffers (pH 7.4, Mn²⁺ cofactor) for high yields .

Q. What role do electronic effects play in stereoselective glycosylation of 2-(acetylamino)-2-deoxy-β-D-galactopyranose?

- Methodological Answer : Electron-withdrawing groups (e.g., trichloroacetimidate) at the anomeric center stabilize oxocarbenium intermediates, favoring β-selectivity. Computational modeling (DFT) predicts transition-state geometries, guiding donor design. For example, 4,6-O-benzylidene protection enhances rigidity and stereocontrol .

Q. How can molecular dynamics (MD) simulations improve the design of oligosaccharide analogs targeting carbohydrate-binding proteins?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.